molecular formula C8H4F3NO4 B1314304 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid CAS No. 90376-94-6

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Cat. No.: B1314304
CAS No.: 90376-94-6
M. Wt: 235.12 g/mol
InChI Key: LXJKAVDDRGVIQD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJKAVDDRGVIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547832
Record name 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90376-94-6
Record name 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tuning the pharmacological profile of a lead compound. This compound emerges as a molecule of significant interest, presenting a trifunctional scaffold that combines the features of a pyridine ring, a potent electron-withdrawing trifluoromethyl group, and two vicinal carboxylic acid moieties. This unique combination makes it an attractive building block for the synthesis of novel therapeutics. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity, while the dicarboxylic acids offer multiple points for derivatization and can act as crucial hydrogen bond donors/acceptors or metal chelators.

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. As experimental data for this specific compound is not widely published, we will focus on its predicted characteristics and, more importantly, provide detailed, field-proven methodologies for its empirical determination and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding and practical framework for working with this and similar novel chemical entities.

Section 1: Chemical Identity and Predicted Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and computed properties provide the initial framework for experimental design.

Molecular Identifiers

The foundational data for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 90376-94-6-
Molecular Formula C₈H₄F₃NO₄-
Molecular Weight 235.12 g/mol -
Canonical SMILES O=C(O)C1=CC=C(C(F)(F)F)N=C1C(=O)O-
InChI Key LXJKAVDDRGVIQD-UHFFFAOYSA-N-
Predicted Physicochemical Properties

Computational models provide valuable estimations of a compound's behavior, guiding initial experimental design. The strongly acidic nature of the carboxylic acids and the lipophilic, electron-withdrawing trifluoromethyl group are expected to be the dominant influences on these properties.

PropertyPredicted ValueRationale & Implication for Drug Discovery
logP 0.75The positive value, influenced by the CF₃ group, suggests moderate lipophilicity for the neutral species. This is a critical parameter for predicting membrane permeability and oral absorption.
pKa Values pKa₁ ≈ 2-3, pKa₂ ≈ 4-5, pKa₃ (Pyridine N) ≈ 1-2The two carboxylic acid groups are expected to be strongly acidic, with the first pKa lowered by the electron-withdrawing effects of the adjacent pyridine nitrogen and the CF₃ group. The pyridine nitrogen is expected to be weakly basic due to these same effects. These values are critical for predicting the compound's charge state, solubility, and receptor interactions at physiological pH (7.4).
Aqueous Solubility pH-dependentSolubility will be lowest at a pH between the pKa of the pyridine nitrogen and the first carboxylic acid, where the molecule is neutral (zwitterionic). Solubility is expected to increase significantly at pH > 6 as the dicarboxylate is formed. Poor aqueous solubility is a major hurdle in drug development.

Section 2: The Characterization Workflow: A Methodological Blueprint

For a novel compound such as this, a systematic workflow is essential to build a complete physicochemical profile. This process ensures that each property is determined with accuracy and precision, providing a self-validating dataset for decision-making in a drug discovery pipeline.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physicochemical Properties cluster_2 Phase 3: Advanced Profiling cluster_3 Output Synthesis Synthesis & Purification Structure Structure Confirmation (NMR, MS) Synthesis->Structure Purity Purity Assessment (HPLC, LC-MS) Structure->Purity MP Melting Point (Purity, Stability) Purity->MP pKa pKa Determination (Solubility, Target Binding) Purity->pKa SolidState Solid-State Characterization (PXRD, DSC) MP->SolidState Solubility Aqueous Solubility (Formulation, Bioavailability) pKa->Solubility LogD Lipophilicity (LogD) (Permeability, ADME) Solubility->LogD Stability Chemical Stability (pH, Temp, Light) LogD->Stability Report Comprehensive Physicochemical Profile Stability->Report SolidState->Report

Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.

Section 3: Experimental Protocols for Core Properties

The following sections detail the standard, robust methodologies for determining the most critical physicochemical parameters. The rationale behind each experimental choice is explained from the perspective of a drug development scientist.

Determination of Acid Dissociation Constants (pKa)

Expertise & Causality: The pKa values are arguably the most influential physicochemical parameter for an ionizable drug candidate. They dictate the charge state of the molecule at any given pH, which directly impacts solubility, membrane permeability, target binding, and formulation strategy. For this compound, we expect three pKa values corresponding to the two carboxylic acids and the pyridine nitrogen. Potentiometric titration is the gold-standard method due to its high precision and ability to resolve multiple pKa values.[1]

Protocol: Potentiometric Titration

  • Preparation:

    • Prepare a 0.1 M solution of standardized NaOH (carbonate-free).

    • Prepare a 0.1 M solution of standardized HCl.[2]

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Accurately weigh ~25 mg of the compound and dissolve it in ~50 mL of 0.15 M KCl solution to maintain constant ionic strength.[3] If solubility is low, a co-solvent (e.g., methanol, DMSO) may be used, but the apparent pKa (pₛKa) will need to be corrected.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

    • Immerse the calibrated pH electrode into the solution.[2]

    • To determine the acidic pKa values, titrate the solution with the standardized 0.1 M NaOH, adding small aliquots (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading is stable.[4]

    • Continue the titration past the second equivalence point.

    • To determine the basic pKa of the pyridine, a separate titration starting from an acidified solution and titrating with NaOH may be necessary for clearer resolution.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (where the derivative is maximal).

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.

    • Specialized software can be used to refine pKa values by fitting the entire titration curve.

Determination of Aqueous Solubility

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and developability. For an ionizable compound, solubility is highly pH-dependent. The thermodynamic shake-flask method, as described in OECD Guideline 105, is the definitive method for determining this property because it measures the true equilibrium solubility.[5][6]

Protocol: Shake-Flask Method (OECD 105)

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

    • Develop and validate a quantitative analytical method for the compound, typically reverse-phase HPLC with UV detection.[7] This includes establishing linearity, accuracy, and precision.

  • Equilibration:

    • Add an excess amount of the solid compound to vials containing each buffer (e.g., 5 mg in 1 mL). The goal is to have undissolved solid remaining at equilibrium.

    • Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for a sufficient time to reach equilibrium. A preliminary test should establish this time; 24 to 48 hours is typical.[7]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Dilute the filtrate as necessary and analyze the concentration using the pre-validated HPLC method.

  • Validation:

    • The concentration should be confirmed by taking samples at successive time points (e.g., 24h and 48h) to ensure equilibrium has been reached. The values should be consistent.

Determination of Lipophilicity (logP / logD)

Expertise & Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. For neutral compounds, this is measured as the partition coefficient (logP). For ionizable compounds like ours, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is more relevant. The shake-flask method (OECD Guideline 107) is the most reliable technique.[8][9]

Protocol: Shake-Flask Method (OECD 107)

  • Preparation:

    • Use high-purity n-octanol and water (or a pH 7.4 buffer for logD).

    • Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously for 24 hours and then allowing them to separate.

    • Prepare a stock solution of the compound in the aqueous phase. The concentration should not exceed 0.01 M.[10]

  • Partitioning:

    • In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio should be adjusted based on the expected logP/D to ensure quantifiable amounts of the compound in both phases.[11][12]

    • Shake the vessel at a constant temperature (25 °C) until equilibrium is reached (typically 1-24 hours).

  • Phase Separation & Analysis:

    • Separate the two phases by centrifugation.[10]

    • Carefully sample each phase.

    • Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • The logD is calculated as: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Section 4: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps. The following techniques provide a complete picture of the molecule's identity and quality.

Predicted Spectroscopic Signatures
TechniqueExpected Observations
¹H NMR - Two signals in the aromatic region (7-9 ppm), likely doublets, corresponding to the two protons on the pyridine ring. - A very broad signal (>10 ppm) for the two acidic carboxylic acid protons, which may exchange with solvent.
¹³C NMR - Eight distinct signals are expected. - Two signals for the C=O of the carboxylic acids (~165-175 ppm). - Five signals for the pyridine ring carbons. - One signal for the CF₃ carbon, which will appear as a quartet due to C-F coupling.
¹⁹F NMR - A single, sharp signal for the three equivalent fluorine atoms of the CF₃ group.
FT-IR - A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of carboxylic acid dimers). - A sharp C=O stretch around 1700-1730 cm⁻¹. - Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. - Aromatic C=C and C=N stretching bands from ~1400-1600 cm⁻¹.
Mass Spec (ESI+) - Expected [M+H]⁺ peak at m/z = 236.02.
Purity Determination by HPLC

Expertise & Causality: High-performance liquid chromatography (HPLC) is the definitive technique for assessing the purity of a small molecule. For a polar, acidic compound, reverse-phase chromatography with an acidic mobile phase is the standard approach. This ensures the carboxylic acids are protonated and well-retained on a C18 column.

Protocol: General Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 3 or 5 µm particle size.[13]

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.[14]

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes to elute the compound and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, monitoring at a wavelength of maximum absorbance (e.g., 254 nm or determined by a UV scan).

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

This compound is a compound with high potential as a scaffold in drug discovery and materials science. While detailed experimental data is sparse, its physicochemical profile can be reliably predicted based on its constituent functional groups. The true characterization, however, lies in empirical measurement. The gold-standard, validated protocols outlined in this guide—potentiometric titration for pKa, the shake-flask method for solubility and lipophilicity, and a suite of spectroscopic and chromatographic techniques for identity and purity—provide a robust and self-validating framework for any researcher. By systematically applying these methodologies, scientists can build the comprehensive dataset required to unlock the full potential of this versatile molecule.

References

A consolidated list of all sources cited within this document.

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration. URL: [Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • FILAB, Solubility testing in accordance with the OECD 105. URL: [Link]

  • Situ Biosciences, OECD 105 - Water Solubility. URL: [Link]

  • DergiPark, Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL: [Link]

  • Biotecnologie BT, Determination of the Partition Coefficient n-octanol/water. URL: [Link]

  • Venzmer, J. (2023), Water-soluble or Not? A Simple Question Difficult to Answer. URL: [Link]

  • ECETOC, APPENDIX A: MEASUREMENT OF ACIDITY (pKA). URL: [Link]

  • East Stroudsburg University (2008), Potentiometric Titration of an Unknown Weak Monoprotic Acid. URL: [Link]

  • Babić, S., et al. (2007), Determination of pKa values of active pharmaceutical ingredients. URL: [Link]

  • Regulations.gov (2014), Water Solubility (Flask Method) acc. to OECD 105. URL: [Link]

  • Phytosafe, OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). URL: [Link]

  • Reinstadler, D., et al. (2020), Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins, Journal of Chemical & Engineering Data. URL: [Link]

  • SciSpace, Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. URL: [Link]

  • Kříž, Z., et al. (2006), A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column, Analytical and Bioanalytical Chemistry. URL: [Link]

  • Haddad, P. R., et al. (2012), Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. URL: [Link]

  • Google Patents, HPLC method for purifying organic compounds.

Sources

Acidity and pKa Values of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid: A Comprehensive Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the behavior of a molecule in a biological system, profoundly influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed examination of the acidity of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, a heterocyclic compound with structural motifs of interest in medicinal chemistry. We will explore the intricate interplay of electronic effects that dictate its ionization behavior, provide a robust framework for predicting its pKa values, and present detailed, field-proven protocols for their empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this compound's properties.

Introduction: The Critical Role of pKa in Drug Design

This compound is a complex organic molecule featuring a pyridine core, two adjacent carboxylic acid groups, and a strongly electron-withdrawing trifluoromethyl substituent. The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity.[1] Understanding the pKa values of this polyprotic acid is paramount, as the charge state of the molecule at physiological pH (typically ~7.4) will dictate its interaction with biological targets, membrane permeability, and overall pharmacokinetic profile.[1] This guide dissects the structural and electronic factors that control the acidity of this molecule and provides the necessary protocols for accurate pKa determination.

Molecular Structure and Analysis of Ionizable Groups

The acidity of this compound is determined by the ionization of its three potential acidic/basic centers: the two carboxylic acid groups (-COOH) at positions 2 and 3, and the pyridine ring nitrogen.

  • Carboxylic Acids (C2 and C3): These are the primary acidic centers, each capable of donating a proton. Their acidity is significantly modulated by their proximity to each other and to the other functional groups on the pyridine ring.

  • Trifluoromethyl Group (C6): This group is not ionizable but plays a crucial role in modulating the acidity of the other groups through its powerful electronic influence.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to accept a proton. However, its basicity is substantially diminished by the electron-withdrawing substituents.

The ionization of this molecule occurs in a stepwise manner, as illustrated below.

G H3A Fully Protonated (Cationic, pH < 1) H2A Neutral (Zwitterionic/Neutral) H3A->H2A pKa0 (N-H) HA Monoanion H2A->HA pKa1 (COOH) A Dianion HA->A pKa2 (COOH)

Caption: Stepwise deprotonation of this compound.

Causality of Acidity: A Deep Dive into Electronic Effects

The pKa values of this molecule are a direct consequence of the stability of its various conjugate bases. This stability is governed by a combination of inductive and resonance effects, as well as intramolecular interactions.

  • Inductive Effect (-I): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2] Its strong -I effect, arising from the high electronegativity of the three fluorine atoms, pulls electron density away from the pyridine ring.[3] This withdrawal of electron density significantly stabilizes the negative charge of the carboxylate anions formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of both carboxylic acid groups.[3] Similarly, the electronegative nitrogen atom in the pyridine ring and the adjacent carboxyl groups also exert an electron-withdrawing inductive effect, further enhancing acidity.[4]

  • Proximity and Electrostatic Effects: The two carboxylic acid groups are vicinal (on adjacent carbons). The inductive effect of one carboxyl group enhances the acidity of the other, making the first proton easier to remove (lower pKa1).[4] However, once the first proton is lost, the resulting negative charge on the carboxylate anion makes it electrostatically more difficult to remove the second proton from the adjacent carboxyl group, leading to a significantly higher pKa2.[4]

  • Reduced Basicity of Pyridine Nitrogen: The combined electron-withdrawing power of two carboxylic acid groups and a trifluoromethyl group drastically reduces the electron density on the pyridine nitrogen. This severely curtails its ability to act as a base, meaning the pKa for the protonation of the nitrogen will be very low (likely less than 1).

Predicted pKa Values and Rationale

The addition of the 6-trifluoromethyl group is expected to substantially lower both pKa values due to its potent, long-range inductive effect.

Ionization Step Predicted pKa Range Rationale
pKa1 (First COOH) 1.5 - 2.0The strong -I effect of the CF3 group significantly enhances the acidity of the carboxylic acids. This value will be markedly lower than the pKa1 of quinolinic acid (2.43).[3][5]
pKa2 (Second COOH) 3.8 - 4.3While electrostatic repulsion from the first carboxylate raises this pKa relative to pKa1, the CF3 group's influence will still make this proton significantly more acidic than the second proton of quinolinic acid (4.76).[4][5]
pKa0 (Pyridine N) < 1.0The pyridine nitrogen's basicity is severely suppressed by three potent electron-withdrawing groups, making it a very weak base that is only protonated in strongly acidic conditions.

Experimental Determination of pKa: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but for regulatory submissions and definitive structure-activity relationship (SAR) studies, empirical determination is essential. Potentiometric titration is the gold-standard method due to its precision and reliability.[6][7]

Principle of Potentiometric Titration

This method involves the gradual addition of a standardized strong base (titrant) to a solution of the acidic analyte.[8] The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added yields a titration curve. The pKa value for an acidic group is equal to the pH at the point where half of that group has been neutralized (the half-equivalence point).[9] For a diprotic acid, two distinct equivalence points and two half-equivalence points will be observed.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis P1 Prepare Analyte Solution (~1 mM in 0.15 M KCl) T1 Place Analyte in Vessel with Stir Bar P1->T1 P2 Prepare & Standardize 0.1 M NaOH Titrant T3 Add NaOH Titrant in Small Increments P2->T3 P3 Calibrate pH Meter (pH 4, 7, 10 Buffers) T2 Immerse Calibrated pH Electrode P3->T2 T1->T2 Repeat T2->T3 Repeat T4 Record pH and Volume after Each Addition T3->T4 Repeat T4->T3 Repeat A1 Plot pH vs. Volume T4->A1 A2 Calculate 1st & 2nd Derivatives (ΔpH/ΔV) A1->A2 A3 Identify Equivalence Points (Peaks in d1) A2->A3 A4 Determine Half-Equivalence Points (Veq/2) A3->A4 A5 Read pH at Veq/2 to find pKa Values A4->A5

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), analytical grade

  • Potassium chloride (KCl), analytical grade

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Deionized, CO2-free water

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Autotitrator or manual burette

  • High-precision pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Temperature probe/water bath

Protocol:

  • Solution Preparation (Self-Validation Step 1):

    • Titrant: Prepare an approximately 0.1 M NaOH solution using CO2-free deionized water. Standardize this solution against a primary standard (e.g., potassium hydrogen phthalate, KHP) to determine its exact concentration. Accurate titrant concentration is critical for trustworthy results.

    • Ionic Strength Adjustor: Prepare a 0.15 M KCl solution. Maintaining constant ionic strength minimizes variations in activity coefficients.

    • Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of approximately 1-5 mM in the 0.15 M KCl solution. The concentration must be high enough to yield a clear titration curve but low enough to ensure complete dissolution.[6]

  • Instrument Calibration (Self-Validation Step 2):

    • Calibrate the pH meter using at least three standard buffers that bracket the expected pKa values (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is responding correctly with a slope >95%.[9]

    • Equilibrate the entire system (analyte solution, electrode, titrant) to a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.

  • Titration Procedure:

    • Pipette a known volume (e.g., 20.00 mL) of the analyte solution into a thermostatted titration vessel.

    • Immerse the calibrated pH electrode and a temperature probe. Begin gentle stirring.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

    • Continue the titration until the pH is well past the second expected equivalence point (e.g., to pH 11-12).

  • Data Analysis (Self-Validation Step 3):

    • Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Equivalence Points: The equivalence points (Veq1 and Veq2), where the slope is steepest, can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) against the titrant volume. The peaks of the first derivative curve correspond to the equivalence points.[10]

    • pKa Determination:

      • The first pKa (pKa1) is the pH value on the titration curve corresponding to half the volume of the first equivalence point (Veq1 / 2).

      • The second pKa (pKa2) is the pH value on the titration curve corresponding to the volume midway between the first and second equivalence points: V = Veq1 + (Veq2 - Veq1) / 2.

    • Replication: Perform the titration in triplicate to ensure reproducibility and report the mean and standard deviation for each pKa value.

Conclusion

This compound is a highly acidic molecule due to the synergistic electron-withdrawing effects of its trifluoromethyl group, pyridine nitrogen, and adjacent carboxyl functionalities. Our theoretical analysis predicts two acidic pKa values, pKa1 ≈ 1.5-2.0 and pKa2 ≈ 3.8-4.3, which are significantly lower than those of the parent quinolinic acid. For any application in drug discovery and development, these predicted values must be confirmed through rigorous experimental determination. The detailed potentiometric titration protocol provided herein offers a robust, self-validating system for obtaining precise and trustworthy pKa values, which are indispensable for building accurate ADME models and advancing rational drug design.

References

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI.
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2018).
  • Electronic Effects I Acidic strength of dicarboxylic acids I Inductive Effect. (2012). YouTube.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2019). Scientific Research Publishing.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman ChemLab.
  • Dicarboxylic Acids. (2021). Chemistry LibreTexts.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. (2024). Jinjing Chemical.
  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). Princeton University.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.).
  • Discuss the trifluoroacetic acid pKa and its implic
  • Development of Methods for the Determination of pKa Values. (2012). PubMed Central.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2018). SciSpace.
  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. (2023). Benchchem.

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Esters

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a key building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The corresponding esters of this dicarboxylic acid are versatile intermediates, enabling further synthetic transformations to create a diverse range of novel compounds, including potential therapeutics and functional materials.[2][3]

This guide provides a comprehensive overview of the esterification reactions of this compound, detailing protocols for both complete di-esterification and selective mono-esterification. We will delve into the chemical principles governing these reactions, the practical aspects of the experimental procedures, and the analytical methods for product characterization.

Chemical Principles: Understanding Reactivity

The esterification of this compound is primarily influenced by the electronic and steric effects of its substituents.

  • Electronic Effects: The trifluoromethyl group at the 6-position and the nitrogen atom in the pyridine ring are strongly electron-withdrawing. This electronic pull increases the acidity of the carboxylic acid protons, making them more susceptible to protonation, which is a key step in acid-catalyzed esterification.[4][5]

  • Steric Hindrance: The two carboxylic acid groups are adjacent to each other, creating a sterically crowded environment. The carboxylic acid at the 2-position is flanked by the pyridine nitrogen and the adjacent carboxylic acid, while the carboxylic acid at the 3-position is neighbored by the other carboxylic acid. This steric hindrance can influence the rate of reaction and can be exploited for selective mono-esterification.[6]

Reaction Mechanism: Fischer-Speier Esterification

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[6]

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonated_Carbonyl Protonated Carbonyl (Enhanced Electrophilicity) Start->Protonated_Carbonyl + H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester Ester Water_Elimination->Ester - H₂O, - H⁺

Figure 1: Generalized mechanism of Fischer-Speier esterification.

Protocols for Esterification

Protocol 1: Di-esterification of this compound

This protocol describes the complete esterification of both carboxylic acid groups to form the corresponding di-ester.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Remove the excess alcohol using a rotary evaporator.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Summary of Reaction Parameters for Di-esterification

ParameterRecommended ValueRationale
Solvent Excess of the corresponding alcoholServes as both reactant and solvent, driving the equilibrium.
Catalyst Conc. H₂SO₄ or p-TsOHProtonates the carbonyl oxygen, increasing its electrophilicity.[4]
Temperature RefluxIncreases the reaction rate.
Reaction Time 4 - 24 hoursDependent on the alcohol used and reaction scale.
Protocol 2: Selective Mono-esterification of this compound

Achieving selective mono-esterification requires careful control of reaction conditions to exploit the differences in reactivity between the two carboxylic acid groups. The carboxylic acid at the 2-position is generally considered more sterically hindered.

Method A: Stoichiometric Control

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Standard glassware for reactions at controlled temperatures

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol (1.0-1.2 eq) in anhydrous dichloromethane.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting mixture of mono-ester and di-ester can be separated by column chromatography.

Method B: Utilizing Steric Hindrance

A simpler approach involves a modification of the Fischer esterification with a reduced amount of alcohol and shorter reaction times.

Procedure:

  • Follow the procedure for di-esterification (Protocol 1) but use a limited amount of the alcohol (1.5-2.0 eq) and a non-polar co-solvent like toluene.

  • Monitor the reaction closely by TLC or LC-MS to stop the reaction when the desired mono-ester is the major product.

  • The work-up and purification are similar to the other methods.

Experimental_Workflow Start Start: This compound Di_Esterification Protocol 1: Di-esterification (Excess Alcohol, Acid Catalyst, Reflux) Start->Di_Esterification Mono_Esterification Protocol 2: Mono-esterification Start->Mono_Esterification Workup_Purification Work-up & Purification (Extraction, Chromatography) Di_Esterification->Workup_Purification Method_A Method A: Stoichiometric Control (DCC, DMAP) Mono_Esterification->Method_A Method_B Method B: Kinetic Control (Limited Alcohol) Mono_Esterification->Method_B Method_A->Workup_Purification Method_B->Workup_Purification Di_Ester_Product Product: Di-ester Workup_Purification->Di_Ester_Product From Protocol 1 Mono_Ester_Product Product: Mono-ester Workup_Purification->Mono_Ester_Product From Protocol 2

Figure 2: Experimental workflow for esterification reactions.

Characterization of Products

The successful synthesis of the mono- and di-esters should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the ester alkyl groups and changes in the chemical shifts of the pyridine ring protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product(s).

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretching frequency of the ester group(s).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames.

Conclusion

The esterification of this compound provides access to valuable synthetic intermediates. While the di-esterification can be readily achieved using standard Fischer esterification conditions, selective mono-esterification requires careful control of stoichiometry and reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize these important compounds for their applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • ResearchGate. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • PubMed. (n.d.). its esterification without back exchange for use as internal standard in the quantification of brain and CSF quinolinic acid. Retrieved from [Link]

  • PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

  • Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Molbase. (n.d.). 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • ACS Publications. (n.d.). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Request PDF. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • European Patent Office. (2002, August 7). Process for recovery of pyridine-2,3-dicarboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2022, March 25). Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. Retrieved from [Link]

  • StuDocu. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

Sources

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can dramatically influence the biological activity and material characteristics of a parent scaffold. When integrated into a pyridine ring, a privileged heterocycle in numerous pharmaceuticals and functional materials, the resulting trifluoromethylpyridine derivatives offer a powerful platform for innovation.

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid stands out as a particularly valuable building block. Its rigid, geometrically well-defined structure, coupled with the strong electron-withdrawing nature of the trifluoromethyl group and the versatile coordination capabilities of the adjacent carboxylic acid moieties, makes it a highly sought-after component in the synthesis of advanced materials and complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed protocols to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 90376-94-6[1]
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.12 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 156-158 °C[3][4]
Solubility Slightly soluble in water[2]
pKa ~3-4 (approximate, acidic)[2]
Storage Inert atmosphere, 2-8°C[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this specific molecule is not widely published. Researchers should perform their own characterization to confirm identity and purity.

Strategic Synthesis of this compound

The most plausible and strategically sound approach to the synthesis of this compound involves the oxidative cleavage of the benzene ring of a corresponding quinoline precursor, namely 6-(trifluoromethyl)quinoline. This method is well-documented for the synthesis of various pyridine-2,3-dicarboxylic acids from quinolines.[5]

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Starting Material: 4-Aminobenzotrifluoride Intermediate1 6-(Trifluoromethyl)quinoline Start->Intermediate1 Skraup Synthesis Product This compound Intermediate1->Product Oxidation

Caption: Synthetic workflow from 4-aminobenzotrifluoride to the target dicarboxylic acid.

Protocol 1: Synthesis of 6-(Trifluoromethyl)quinoline (Precursor)

The Skraup synthesis is a classic and effective method for the preparation of quinolines. This protocol is adapted from established procedures for quinoline synthesis.

Materials:

  • 4-Aminobenzotrifluoride

  • Glycerol

  • Concentrated Sulfuric Acid

  • Aniline (as a solvent and reactant)

  • Ferrous sulfate (catalyst)

  • Nitrobenzene (oxidizing agent)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add glycerol to aniline.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Add ferrous sulfate as a catalyst.

  • To this mixture, add 4-aminobenzotrifluoride.

  • Finally, add nitrobenzene as the oxidizing agent.

  • Heat the reaction mixture to 130-140°C for 4-5 hours. The reaction is exothermic and should be controlled carefully.

  • After the reaction is complete, cool the mixture and dilute with water.

  • Make the solution alkaline with sodium hydroxide to precipitate the crude product and unreacted starting materials.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude 6-(trifluoromethyl)quinoline by vacuum distillation or column chromatography.

Causality and Insights: The Skraup reaction is a cyclization reaction where glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline derivative. The subsequent cyclization and oxidation yield the quinoline ring. The use of a mild oxidizing agent like nitrobenzene is crucial to prevent degradation of the product.

Protocol 2: Oxidation of 6-(Trifluoromethyl)quinoline to this compound

This protocol is based on established methods for the oxidation of quinoline to pyridine-2,3-dicarboxylic acid, adapted for the trifluoromethyl-substituted precursor.[5]

Materials:

  • 6-(Trifluoromethyl)quinoline

  • Potassium permanganate (KMnO₄) or other strong oxidizing agents (e.g., nitric acid, hydrogen peroxide in base)[5]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 6-(trifluoromethyl)quinoline in an aqueous solution of sodium hydroxide.

  • Heat the solution to 70-80°C.

  • Slowly add a solution of potassium permanganate in water to the heated mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue heating and stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The desired this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Causality and Insights: The strong oxidizing agent, potassium permanganate, cleaves the benzene ring of the quinoline system, leaving the more electron-deficient and stable pyridine ring intact. The trifluoromethyl group is generally stable under these oxidative conditions. The reaction is performed under basic conditions to facilitate the oxidation and to keep the product in its soluble salt form. Acidification then protonates the carboxylate groups, causing the dicarboxylic acid to precipitate.

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

One of the primary applications of this compound is as a multitopic organic linker for the construction of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and the two carboxylate groups provide multiple coordination sites, enabling the formation of diverse and robust network structures.[6][7] The presence of the trifluoromethyl group can influence the framework's properties, such as its porosity, hydrophobicity, and catalytic activity.

Workflow for Solvothermal MOF Synthesis

MOF_Synthesis_Workflow Start Reactants: - 6-(CF3)pyridine-2,3-dicarboxylic acid - Metal Salt (e.g., Zn(NO3)2·6H2O) - Solvent (e.g., DMF) Process Solvothermal Reaction (Heating in a sealed vessel) Start->Process Product Crystalline MOF Process->Product Analysis Characterization: - PXRD - TGA - Gas Adsorption Product->Analysis

Caption: General workflow for the solvothermal synthesis of a MOF using the title compound.

Protocol 3: Solvothermal Synthesis of a Zinc-based MOF

This protocol is a representative example of a solvothermal synthesis of a MOF using a pyridine-dicarboxylic acid linker.[6]

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 10 mL).

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-72 hours).

  • After the reaction, cool the oven slowly to room temperature.

  • Colorless crystals of the MOF should have formed.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.

  • Activate the MOF by exchanging the solvent with a more volatile one (e.g., dichloromethane) and then heating under vacuum to remove the guest solvent molecules from the pores.

Causality and Insights: The solvothermal method utilizes elevated temperatures and pressures to facilitate the coordination reaction between the metal ions and the organic linker, leading to the formation of a crystalline framework. The choice of solvent is critical as it can act as a template and influence the final structure of the MOF. The activation step is essential to create a porous material capable of gas adsorption or other applications.

Potential Applications in Pharmaceutical and Agrochemical Synthesis

While the use of this compound in MOF synthesis is a prominent application, its potential as a building block in the synthesis of pharmaceuticals and agrochemicals should not be overlooked. The trifluoromethylpyridine moiety is a key structural motif in a number of active ingredients.[8] The dicarboxylic acid functionality allows for a variety of chemical transformations, such as the formation of amides, esters, and other derivatives, which can be used to construct more complex molecules with potential biological activity. For instance, derivatives of trifluoromethylpyridine carboxylic acids have been investigated for their herbicidal and fungicidal properties.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and structural features make it an attractive component for the construction of advanced materials like MOFs and for the synthesis of complex organic molecules with potential applications in the life sciences. The synthetic protocols and application notes provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to harness the full potential of this powerful chemical tool. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

  • Molecules 2019 , 24(1), 16; DOI:

  • Indian Journal of Chemistry 2023 , 62(9), 5375; DOI:

  • Dalton Transactions2005 , (21), 3495-3500; DOI:

  • Universiti Malaysia Terengganu Journal of Undergradu
  • HETEROCYCLES 2022, 104(3), 572-581.
  • ResearchGate. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. [Link]

  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

  • Beilstein Archives 2021, 202128.
  • Molecules2020 , 25(23), 5576; DOI:

  • Dalton Transactions2018 , 47(4), 1062-1070; DOI:

  • International Journal of Biology and Chemistry 2018, 11(1), 45-50.
  • Google Patents. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry2021 , 36(1), 1335-1361; DOI:

  • New Journal of Chemistry2020 , 44(10), 4085-4094; DOI:

  • Pipzine Chemicals. 6-(Trifluoromethyl)pyridine-2-carboxylic Acid. [Link]

  • Stenutz. 6-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

Sources

The Strategic Role of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid in the Synthesis of Advanced Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Agrochemicals

The escalating global demand for food security necessitates the development of increasingly selective, potent, and environmentally benign herbicides. Within the pantheon of modern agrochemicals, the trifluoromethylpyridine scaffold has emerged as a cornerstone for creating active ingredients with enhanced metabolic stability and biological efficacy[1][2][3]. When incorporated into the imidazolinone class of herbicides, this structural motif is anticipated to yield next-generation weed management solutions.

The imidazolinone herbicides are renowned for their systemic, broad-spectrum activity against a variety of weeds. Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants but absent in animals, rendering them of low toxicity to mammals.

This application note provides a detailed technical guide on the utilization of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid as a key starting material for the synthesis of a potent trifluoromethyl-substituted imidazolinone herbicide. We will elucidate the strategic rationale behind the synthetic pathway, provide detailed, field-proven protocols, and offer insights into the causality of experimental choices.

Core Synthesis Strategy: From Dicarboxylic Acid to Imidazolinone

The synthesis of imidazolinone herbicides from pyridine-2,3-dicarboxylic acids is a well-established and industrially significant process[4]. The general pathway involves two key transformations:

  • Anhydride Formation: The dicarboxylic acid is first converted to its corresponding cyclic anhydride. This step is crucial as it activates the carboxyl groups for the subsequent reaction.

  • Condensation-Cyclization: The activated anhydride is then reacted with an appropriate aminocarboxamide. This results in the formation of the desired imidazolinone ring fused to the pyridine core.

This strategy is highly efficient and allows for the modular construction of a diverse range of imidazolinone herbicides.

Experimental Protocols

Part 1: Synthesis of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Anhydride

The initial step in the synthesis is the conversion of the dicarboxylic acid to its cyclic anhydride. This is typically achieved by dehydration using a chemical dehydrating agent, such as acetic anhydride.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Acetic anhydride is a powerful and cost-effective dehydrating agent that readily reacts with the two carboxylic acid groups to form the cyclic anhydride and acetic acid as a byproduct.

  • Aprotic Solvent: The use of an aprotic solvent like toluene or xylene is recommended to prevent any competing hydrolysis reactions.

  • Temperature Control: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate without causing degradation of the starting material or product.

Detailed Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (23.5 g, 0.1 mol).

  • Solvent and Reagent Addition: Add 100 mL of toluene to the flask, followed by the slow addition of acetic anhydride (12.3 g, 0.12 mol).

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, 6-(trifluoromethyl)pyridine-2,3-dicarboxylic anhydride, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with a small amount of cold toluene, and dry it under vacuum to yield the pure anhydride.

Parameter Value
Starting MaterialThis compound
ReagentAcetic Anhydride
SolventToluene
Temperature80-90°C
Reaction Time4-6 hours
Expected Yield>90%
Part 2: Synthesis of 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-6-(trifluoromethyl)nicotinic acid

This is the key step where the imidazolinone ring is constructed. The reaction involves the condensation of the anhydride with (R)-2-amino-2,3-dimethylbutyramide. The use of the chiral aminocarboxamide is crucial for obtaining the herbicidally more active R-isomer of the final product[4][5].

Causality Behind Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) is required to deprotonate the amide nitrogen of the aminocarboxamide, making it a more potent nucleophile for attacking the anhydride.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any moisture will hydrolyze the anhydride and the strong base, leading to lower yields.

  • Aprotic, Non-polar Solvent: A non-polar, aprotic solvent like toluene is ideal for this reaction as it is unreactive towards the strong base and allows for good temperature control.

  • Acidic Work-up: The initial product of the reaction is the salt of the imidazolinone. Acidification is necessary to protonate the carboxyl group and precipitate the final product.

Detailed Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask, under a nitrogen atmosphere, suspend (R)-2-amino-2,3-dimethylbutyramide (13.0 g, 0.1 mol) in 200 mL of anhydrous toluene.

  • Base Addition: With vigorous stirring, add potassium tert-butoxide (23.6 g, 0.21 mol) portion-wise, ensuring the temperature does not exceed 30°C.

  • Anhydride Addition: To the resulting suspension, add a solution of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic anhydride (21.7 g, 0.1 mol) in 100 mL of anhydrous toluene dropwise over 30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-85°C and maintain it at this temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the anhydride.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and quench it by the slow addition of 100 mL of water. Separate the aqueous layer.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify it to pH 2-3 with concentrated hydrochloric acid. The product, 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-6-(trifluoromethyl)nicotinic acid, will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash it with cold water, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Parameter Value
Starting Material6-(Trifluoromethyl)pyridine-2,3-dicarboxylic anhydride
Reagent(R)-2-amino-2,3-dimethylbutyramide, Potassium tert-butoxide
SolventAnhydrous Toluene
Temperature80-85°C
Reaction Time3-5 hours
Expected Yield70-85%

Visualizing the Workflow

The following diagrams illustrate the key reaction pathway and the overall experimental workflow.

Synthesis_Pathway A 6-(Trifluoromethyl)pyridine- 2,3-dicarboxylic Acid B 6-(Trifluoromethyl)pyridine- 2,3-dicarboxylic Anhydride A->B Acetic Anhydride, Toluene, 80-90°C C Trifluoromethyl-Substituted Imidazolinone Herbicide B->C 1. (R)-2-amino-2,3-dimethylbutyramide,    KOt-Bu, Toluene 2. H3O+ Experimental_Workflow cluster_anhydride Anhydride Formation cluster_condensation Condensation-Cyclization A_Setup Reaction Setup: Dicarboxylic Acid in Toluene A_Reagents Add Acetic Anhydride A_Setup->A_Reagents A_React Heat to 80-90°C (4-6h) A_Reagents->A_React A_Isolate Cool, Filter, and Dry A_React->A_Isolate A_Product Anhydride Product A_Isolate->A_Product C_Anhydride Add Anhydride Solution A_Product->C_Anhydride Dissolve in Toluene C_Setup Reaction Setup: Aminocarboxamide in Toluene C_Base Add KOt-Bu C_Setup->C_Base C_Base->C_Anhydride C_React Heat to 80-85°C (3-5h) C_Anhydride->C_React C_Workup Quench with Water, Separate Aqueous Layer C_React->C_Workup C_Isolate Acidify to pH 2-3, Filter, and Dry C_Workup->C_Isolate C_Product Final Herbicide Product C_Isolate->C_Product

Caption: Step-by-step experimental workflow.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of advanced imidazolinone herbicides. The protocols detailed in this application note provide a robust and efficient pathway to a potent trifluoromethyl-substituted herbicide. The causality-driven explanations for the experimental choices aim to empower researchers to not only replicate these procedures but also to adapt and innovate upon them for the development of new and improved agrochemical solutions. The combination of the trifluoromethylpyridine moiety with the imidazolinone core represents a promising direction in the ongoing quest for superior weed management technologies.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 176-193. [Link]

  • Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • Preparation of 2-imidazolines.
  • Methods of making nicotinic acid derivatives.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Process for the preparation of chiral imidazolinone herbicides.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4883-4898. [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 133. [Link]

  • Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391. [Link]

  • Pyridine derivatives, process for preparation thereof, insecticidal composition.
  • Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.
  • Herbicidal 2-(2-imidazolin-2-yl)-fluoroalkoxy-, alkenyloxy- and alkynyloxypyridines and quinolines.
  • Custom Synthesis Services. Hyma Synthesis Pvt. Ltd.[Link]

  • Herbicidal oil in water combination compositions of imidazolinone herbicides.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6215. [Link]

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Plant Diseases and Pests, 11(3), 21-23. [Link]

  • Process for the preparation of chiral imidazolinone herbicides.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid. Recrystallization is a powerful technique for achieving high purity, but its success is contingent on a nuanced understanding of the compound's physicochemical properties and the crystallization process itself. This document provides a comprehensive, experience-driven resource to navigate the common challenges encountered during the recrystallization of this specific molecule, ensuring robust and reproducible outcomes.

Physicochemical Profile: Understanding the Molecule

A successful recrystallization protocol is built upon a solid foundation of understanding the target molecule's properties. The presence of two carboxylic acid groups and an electron-withdrawing trifluoromethyl group on a pyridine ring dictates its solubility, melting point, and crystal lattice energy.

While specific experimental data for this compound is not broadly published, we can infer its likely behavior from its constituent parts and closely related isomers. The dicarboxylic acid functionality suggests some solubility in polar protic solvents, while the aromatic and trifluoromethyl components indicate potential solubility in certain organic solvents.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound6-(Trifluoromethyl)pyridine-2-carboxylic acid (Isomer)2,3-Pyridine dicarboxylic acid (Parent Compound)
Molecular Formula C₈H₄F₃NO₄[1]C₇H₄F₃NO₂[2]C₇H₅NO₄
Molecular Weight 235.12 g/mol [1]191.11 g/mol [2]167.12 g/mol [3]
Appearance White to off-white solid (Predicted)White to off-white solid[2]Off-white to beige solid[3]
Melting Point Data not available. Likely >190 °C, based on analogues.168 - 172 °C[2]188 - 190 °C[3]
Solubility Storage at 2-8°C in an inert atmosphere is recommended[1].Slightly soluble in water. Soluble in some organic solvents.[2]Soluble in water (0.55%), slightly soluble in alcohol, 20% soluble in DMSO (hazy)[3].

Note: Data for the target compound is limited. Properties of isomers and the parent dicarboxylic acid are provided for guidance and comparative purposes.

Recommended Recrystallization Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Core Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4]

Step 1: Solvent Selection

  • Initial Screening: Based on the properties of related compounds, polar solvents are a logical starting point. Good candidates include:

    • Water

    • Ethanol/Water mixtures

    • Isopropanol/Water mixtures

    • Acetic Acid/Water mixtures

  • Rationale: The dicarboxylic acid moiety imparts polarity, favoring polar solvents. The trifluoromethyl group can sometimes reduce aqueous solubility, making a mixed solvent system, such as alcohol-water, a highly effective choice.[5][6]

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture gently with stirring (e.g., on a hot plate).

  • Add the solvent in small portions until the solid just dissolves. If using a mixed-solvent system, dissolve the compound in the "good" solvent (e.g., ethanol) first, then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Re-heat to achieve a clear solution. Using the minimum amount of hot solvent is critical for maximizing yield.[7]

Step 3: Decolorization (Optional)

  • If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration

  • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

Step 5: Crystallization

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.

Step 6: Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[7]

  • Continue to draw air through the filter cake to partially dry the crystals.

Step 7: Drying

  • Transfer the crystals to a watch glass or drying dish and dry them thoroughly. A vacuum oven at a moderate temperature (e.g., 50-60 °C) is often suitable.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound separated as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?

A1:

  • What it is: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[8] This happens when the saturation point is reached at a temperature that is above the melting point of the compound (or a highly impure version of it).[9] The resulting oil is often a good solvent for impurities, leading to poor purification.[10][11]

  • Primary Causes:

    • High Impurity Level: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation at a temperature where the compound is still molten.

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.[8]

  • Solutions & The Science Behind Them:

    • Re-heat and Add More Solvent: The most immediate solution is to heat the mixture until the oil redissolves, then add a small amount of additional solvent (10-20% more). This lowers the saturation temperature of the solution, so that when it cools, it becomes saturated at a lower temperature, hopefully below the compound's melting point.

    • Ensure Slow Cooling: After redissolving, allow the flask to cool as slowly as possible. Insulating the flask can help. This allows the system to remain at equilibrium and promotes orderly crystal lattice formation instead of phase separation.[9]

    • Change the Solvent System: If the problem persists, the solvent may be unsuitable. For example, if you are using pure isopropanol (Boiling Point: 82.6 °C), consider switching to a mixture of ethanol (Boiling Point: 78.4 °C) and water. This can modulate the solvent properties to be more favorable. Changing the solvent can be an effective way to avoid oiling out.[12]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2:

  • What it is: The solution has become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[7] Crystal formation requires an initial nucleation event, which has not yet occurred.

  • Primary Causes:

    • Too Much Solvent: This is the most common reason for crystallization failure.[8] The solution may not be sufficiently concentrated to become saturated upon cooling.

    • Lack of Nucleation Sites: The flask may be too clean or smooth, providing no rough surfaces for crystals to begin forming.

  • Solutions & The Science Behind Them:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a rough surface that can act as a nucleation point for crystal growth.[7][13]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the supersaturated solution will provide a template for other molecules to deposit onto, initiating crystallization.[4]

    • Reduce the Solvent Volume: If the above methods fail, it's likely you used too much solvent.[7][13] Gently heat the solution to boil off some of the solvent (e.g., 20-30% of the volume) and then allow it to cool again.

    • Cool to a Lower Temperature: Move the flask from room temperature to an ice bath, or even an ice/salt bath, to further decrease the solubility of the compound.

Q3: My crystal yield is very low. How can I improve it?

A3:

  • Primary Causes:

    • Excess Solvent: As mentioned, using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.[7]

    • Premature Filtration: Filtering the crystals before cooling is complete.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a substantial amount of your product.[7]

  • Solutions & The Science Behind Them:

    • Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of near-boiling solvent needed to dissolve the crude material.

    • Cool Thoroughly: Ensure the solution has been given ample time to cool, first to room temperature and then in an ice bath for at least 30 minutes, to maximize precipitation.

    • Minimize and Chill the Wash Solvent: Always use ice-cold solvent for washing, and use only enough to rinse the surface of the crystals. This minimizes the amount of product that is lost to dissolution during the wash step.[7]

    • Second Crop of Crystals: It may be possible to recover more product from the filtrate (mother liquor) by evaporating a portion of the solvent and re-cooling to obtain a second, albeit likely less pure, crop of crystals.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common recrystallization challenges.

Recrystallization_Troubleshooting start Recrystallization Issue Encountered oiling_out Problem: Oiling Out (Liquid droplets form) start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield solution_oil_1 Solution 1: Re-heat, Add More Solvent (10-20%) oiling_out->solution_oil_1 Primary Action solution_nc_1 Action: Scratch Inner Surface of Flask no_crystals->solution_nc_1 First Step solution_ly_1 Review: Use Minimum Hot Solvent low_yield->solution_ly_1 Optimize Next Run solution_ly_2 Review: Wash with Minimal Ice-Cold Solvent low_yield->solution_ly_2 Optimize Next Run solution_ly_3 Action: Concentrate Mother Liquor for 2nd Crop low_yield->solution_ly_3 Recover from Filtrate solution_oil_2 Solution 2: Ensure Very Slow Cooling solution_oil_1->solution_oil_2 solution_oil_3 Solution 3: Change Solvent System solution_oil_2->solution_oil_3 If problem persists solution_nc_2 Action: Add a Seed Crystal solution_nc_1->solution_nc_2 If no effect solution_nc_3 Action: Reduce Solvent Volume (Evaporate) solution_nc_2->solution_nc_3 If still no crystals

Sources

Validation & Comparative

A Comparative Analysis of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid against its non-fluorinated parent compound, pyridine-2,3-dicarboxylic acid (quinolinic acid), and other isomeric pyridine dicarboxylic acids. We will explore how the introduction of a trifluoromethyl (-CF3) group—a cornerstone of modern medicinal and materials chemistry—fundamentally alters the molecule's physicochemical properties, reactivity, and performance in key applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this fluorinated building block.

The Trifluoromethyl Group: A Game-Changer in Molecular Design

The strategic incorporation of fluorine or trifluoromethyl (-CF3) groups into organic molecules is a widely recognized strategy for modulating biological activity and material properties.[1][2] The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect.[3][4] This electronic influence, combined with its lipophilic nature and metabolic stability, makes it a valuable substituent in drug design and advanced materials.[5][6] When appended to the pyridine dicarboxylic acid scaffold, the -CF3 group imparts a unique profile of acidity, reactivity, and coordination behavior, setting it apart from its non-fluorinated counterparts.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between this compound and its analogs begin with their core structures and resulting physicochemical properties. The position of the carboxylic acid groups and the presence of the -CF3 substituent create distinct electronic and steric environments.

Diagram: Structural Comparison of Pyridine Dicarboxylic Acids

G cluster_0 6-(CF3)-Pyridine-2,3-dicarboxylic Acid cluster_1 Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) cluster_2 Pyridine-2,5-dicarboxylic Acid (Isocinchomeronic Acid) cluster_3 Pyridine-3,5-dicarboxylic Acid (Dinicotinic Acid) a a b b c c d d

Caption: Structures of the subject compound and its key non-fluorinated isomers.

The most significant impact of the -CF3 group is on the acidity of the carboxylic acid moieties. As a potent electron-withdrawing group, it stabilizes the conjugate base (carboxylate), thereby increasing the acidity (lowering the pKa) of the carboxylic acid groups compared to the non-fluorinated analog, quinolinic acid. This enhanced acidity can profoundly influence reaction kinetics and the strength of metal-ligand coordination bonds.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa (Predicted/Approx.)
6-(CF3)-Pyridine-2,3-dicarboxylic acid C8H4F3NO4235.12Not availableLower than Quinolinic Acid
Pyridine-2,3-dicarboxylic acid C7H5NO4167.12188 - 190[7]~2.43, ~5.05
Pyridine-2,5-dicarboxylic acid C7H5NO4167.12242 - 247[8]~3.06[8]
Pyridine-3,5-dicarboxylic acid C7H5NO4167.12>300~2.8[9]

Note: Experimental data for this compound is not widely published. The predicted lower pKa is based on the known, strong electron-withdrawing nature of the -CF3 group.[3][4]

Synthesis and Reactivity Considerations

Pyridine dicarboxylic acids are typically synthesized via the oxidation of the corresponding dimethylpyridine or other suitably substituted pyridine precursors. The introduction of a trifluoromethyl group often requires specialized reagents and reaction conditions.

Diagram: General Synthesis Workflow

workflow start Substituted Pyridine Precursor step1 Oxidation Reaction (e.g., KMnO4, HNO3) start->step1 step2 Acidification step1->step2 product Pyridine Dicarboxylic Acid step2->product G cluster_props Enhanced Properties Parent Parent Molecule (e.g., Quinolinic Acid based) CF3_Molecule CF3-Substituted Molecule Parent->CF3_Molecule + CF3 Group Lipophilicity Increased Lipophilicity (Membrane Permeability) CF3_Molecule->Lipophilicity Stability Improved Metabolic Stability (Longer Half-life) CF3_Molecule->Stability Binding Enhanced Binding Affinity (Higher Potency) CF3_Molecule->Binding

Caption: The trifluoromethyl group enhances key pharmacokinetic and pharmacodynamic properties.

B. Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Pyridine dicarboxylic acids are excellent ligands (or "linkers") for constructing Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. [9][10]

  • Tuning Electronic Properties: The electron-withdrawing -CF3 group on the linker will decrease the electron density on the coordinating carboxylate groups. This can weaken the metal-ligand bond, potentially altering the thermal stability and catalytic activity of the MOF.

  • Modifying Pore Environments: The presence of the fluorinated -CF3 group lining the pores of a MOF can change the surface from hydrophilic to more hydrophobic. This is highly desirable for applications such as the selective adsorption of specific gases (e.g., CO2) or for creating a specific chemical environment for catalysis.

  • Isomeric Effects: The geometry of the linker is critical. The 2,3-dicarboxylate arrangement (as in quinolinic acid) offers a specific bite angle for chelation, which will produce different MOF topologies compared to the more linear 2,5- (isocinchomeronic) or 3,5- (dinicotinic) isomers. [9][10][11]The this compound combines this specific chelating geometry with the unique electronic and steric properties of the -CF3 group, offering a pathway to novel MOF structures with tailored properties.

Proposed Experimental Comparison

To objectively quantify the performance differences, the following experimental protocols are proposed.

Experiment 1: Determination of Acidity via Potentiometric Titration

Causality: This experiment directly measures the pKa values of the carboxylic acid groups. A lower pKa for the trifluoromethylated analog will provide quantitative evidence of the electron-withdrawing effect of the -CF3 group.

Protocol:

  • Preparation: Prepare 0.01 M solutions of both this compound and pyridine-2,3-dicarboxylic acid in a 50:50 ethanol/water mixture.

  • Titration Setup: Place 50 mL of the analyte solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Analysis: Plot pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Two equivalence points will be observed for these dicarboxylic acids.

  • Comparison: A direct comparison of the titration curves and calculated pKa values will quantitatively demonstrate the increased acidity of the fluorinated compound.

Experiment 2: Comparative Synthesis and Characterization of a Zinc(II) Complex

Causality: This experiment compares the coordination behavior of the ligands. Differences in the resulting complexes' structure and stability, as analyzed by spectroscopic and crystallographic methods, will highlight the influence of the -CF3 group on the metal-ligand interaction. This is based on studies showing that isomeric and substituted ligands affect the structure and activity of metal complexes. [12] Protocol:

  • Ligand Solutions: Prepare separate 0.1 M solutions of this compound and pyridine-2,3-dicarboxylic acid in methanol.

  • Reaction: In two separate flasks, add 1 mmol of the respective ligand solution to a solution of Zinc(II) acetate dihydrate (0.5 mmol) in 20 mL of methanol.

  • Complex Formation: Stir the mixtures at 60°C for 2 hours.

  • Crystallization: Allow the solutions to cool slowly to room temperature. If crystals do not form, slow evaporation of the solvent may be necessary.

  • Isolation: Collect the resulting crystalline products by filtration, wash with cold methanol, and dry under vacuum.

  • Comparative Characterization:

    • FT-IR Spectroscopy: Compare the C=O stretching frequencies of the carboxylate groups. A shift to a higher frequency for the complex with the fluorinated ligand may indicate a weaker M-O bond due to the electron-withdrawing -CF3 group.

    • Single-Crystal X-ray Diffraction: If suitable crystals are obtained, this will provide definitive structural information, including bond lengths, bond angles, and overall coordination geometry. This would be the ultimate validation of how the -CF3 group sterically and electronically influences the crystal packing and coordination sphere.

    • Thermogravimetric Analysis (TGA): Compare the decomposition temperatures of the two complexes to assess their relative thermal stabilities.

Conclusion and Outlook

This compound is a highly functionalized building block with properties that are significantly distinct from its non-fluorinated analog, quinolinic acid, and other isomers. The presence of the trifluoromethyl group imparts:

  • Increased Acidity: Due to its strong inductive electron-withdrawing effect.

  • Altered Reactivity: Modifying the electronic character of the pyridine ring.

  • Enhanced Lipophilicity and Metabolic Stability: Key advantages for applications in medicinal chemistry.

  • Modified Coordination Properties: Offering a tool to fine-tune the characteristics of metal-organic frameworks and coordination complexes.

While pyridine-2,3-dicarboxylic acid and its isomers remain versatile and cost-effective ligands and synthetic intermediates, the strategic choice of This compound is warranted when the goal is to enhance metabolic stability, increase membrane permeability, modulate electronic properties for catalysis, or create unique, fluorinated environments in materials science. The supporting experimental data from the proposed protocols would provide a robust quantitative basis for these claims, empowering researchers to make informed decisions in their selection of advanced chemical building blocks.

References

  • Nicewicz, D. A., et al. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. ACS Publications.
  • Li, Y., et al. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry.
  • D. P., S., & K. S., R. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
  • Jubilant Ingrevia Limited. (2024). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • Wikipedia. (2025). Pyridinedicarboxylic acid. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 6-(Trifluoromethyl)pyridine-2-carboxylic Acid.
  • Wikipedia. (n.d.). Dinicotinic acid. Available at: [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available at: [Link]

  • Bertamino, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available at: [Link]

  • D. P., S., & K. S., R. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF).
  • Bertamino, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • Grokipedia. (n.d.). Dinicotinic acid. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid Derivatives and Their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

In the landscape of medicinal chemistry, pyridine and its derivatives represent a cornerstone scaffold, forming the structural basis of numerous FDA-approved drugs.[1][2] Their versatile chemical nature and ability to engage in diverse biological interactions have made them indispensable in drug design.[1][3] A pivotal strategy in modern drug discovery involves the precise modification of such core structures to enhance their therapeutic properties. One of the most impactful modifications is the introduction of fluorine, particularly as a trifluoromethyl (-CF3) group.[4]

The incorporation of a -CF3 group into a molecule is far from a trivial substitution. It profoundly alters the compound's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character.[4][5][6][7] These changes can dramatically improve a drug candidate's pharmacokinetic profile and its affinity for biological targets.[8][9] This guide provides an in-depth comparison of the biological activities of compounds derived from 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid against their non-fluorinated analogs. We will explore the mechanistic basis for the observed differences, supported by experimental data and protocols, to provide researchers and drug development professionals with a clear understanding of the strategic advantage of trifluoromethylation.

The Physicochemical Impact of the Trifluoromethyl Group: A Mechanistic Overview

The decision to incorporate a trifluoromethyl group is a calculated choice aimed at optimizing a molecule's drug-like properties. The unique characteristics of the C-F bond are central to these effects. The inclusion of a -CF3 group often enhances lipophilicity and metabolic stability, which in turn boosts bioavailability and binding affinity for target proteins.[8] Let's dissect the key physicochemical consequences.

  • Enhanced Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group. This increased lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets and enhancing oral bioavailability.[5][6][10]

  • Blocked Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong and stable. Replacing a C-H bond with a C-CF3 group at a metabolically vulnerable position can effectively block oxidation by cytochrome P450 (CYP450) enzymes. This increased metabolic stability prolongs the drug's half-life in the body, potentially reducing the required dose and frequency of administration.[6][9]

  • Potent Electron-Withdrawing Effects: With the high electronegativity of its three fluorine atoms, the -CF3 group acts as a strong electron-withdrawing substituent.[6][9] This influences the electron distribution across the entire pyridine ring, which can lower the pKa of adjacent acidic protons on the dicarboxylic acid moiety. This modulation can be crucial for optimizing interactions with the amino acid residues within a target's binding pocket.

  • Improved Binding Affinity: The -CF3 group can enhance binding affinity through several mechanisms. Its bulkiness, compared to a methyl group, can lead to more favorable hydrophobic interactions within a protein's active site.[9] Furthermore, it can participate in non-canonical interactions, such as orthogonal multipolar interactions, which can contribute to higher binding affinity and selectivity.

Caption: Workflow diagram for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This method establishes the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The self-validating aspect includes a positive control (no drug) to ensure the bacteria can grow and a negative control (no bacteria) to ensure the sterility of the medium.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The strategic incorporation of a 6-trifluoromethyl group onto a pyridine-2,3-dicarboxylic acid scaffold is a powerful and rational approach in drug design. As demonstrated through established medicinal chemistry principles, this single modification can profoundly enhance biological activity by improving metabolic stability, increasing lipophilicity for better membrane permeation, and modulating electronic properties to strengthen target binding. [4][5][9]The hypothetical data presented serves to illustrate the significant, often order-of-magnitude, improvements in potency that can be achieved.

For researchers in this field, the path forward involves synthesizing and directly comparing these fluorinated and non-fluorinated analogs in a battery of biological assays. Future work should focus on expanding the structure-activity relationship (SAR) to explore other positions for fluorination and different fluorinated moieties (e.g., -OCF3, -SCF3). Ultimately, promising in vitro results must be validated through in vivo efficacy and pharmacokinetic studies to translate these chemical insights into next-generation therapeutics.

References

  • Ben Yahia, H., Sabri, S., Essehli, R., Kasak, P., Drogosz-Stachowicz, J., Janecka, A., & El Bali, B. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 27756–27765. Available from: [Link]

  • Newer biologically active pyridines: A potential review. (2015). ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. (n.d.). ResearchGate. Available from: [Link]

  • Some medicinally active fluorinated heterocycles and their non-fluorinated analogues. (n.d.). ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed Central. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). ResearchGate. Available from: [Link]

  • Wang, X., et al. (2015). Synthesis and Biological Evaluation of Pyridinone Analogues as Novel Potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 23(1), 105-112. Available from: [Link]

  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). PubMed Central. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available from: [Link]

  • A salt from biologically active compounds pyridine-2,3-dicarboxylic (quinolinic) acid and cytosine. (2023). PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2023). MDPI. Available from: [Link]

  • 6-(Trifluoromethyl)pyridine-2-carboxylic Acid. (n.d.). Pipzine Chemicals. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). ResearchGate. Available from: [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2024). Wechem. Available from: [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). MDPI. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). Royal Society of Chemistry. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. Available from: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2023). MDPI. Available from: [Link]

  • Fluorinated Heterocycles. (2018). ResearchGate. Available from: [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ResearchGate. Available from: [Link]

  • Gu, G. L., Tang, R. R., Zheng, Y. H., & Shi, X. M. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209–214. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in the laboratory. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of personnel and the environment.

The core principle of chemical waste management is to handle and dispose of materials in a manner that minimizes risk. Due to its chemical structure—a pyridine ring substituted with two carboxylic acid groups and a highly stable trifluoromethyl group—this compound requires specific disposal considerations. The presence of fluorine means this compound is classified as a halogenated organic waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

II. Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and to facilitate compliant disposal.[5] this compound and materials contaminated with it must be collected as halogenated organic waste .

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for halogenated organic solids. The container should be in good condition with a secure, sealable lid.[6]

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and the specific chemical name: "this compound." Include the hazard characteristics (e.g., "Irritant").

  • Collection of Pure Compound: Unused or expired solid this compound should be transferred directly into the designated waste container.

  • Collection of Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent materials from a spill cleanup, must also be placed in the halogenated organic waste container.[1][7]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents and bases.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Generation of Waste (Unused chemical or contaminated material) assess Hazard Assessment: - Halogenated Organic Acid - Irritant start->assess ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a labeled, compatible waste container segregate->container storage Store in a designated, secure area container->storage collection Arrange for collection by licensed waste disposal service storage->collection transport Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) collection->transport disposal Final Disposal: High-Temperature Incineration transport->disposal end End: Disposal Complete disposal->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.